N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide
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Overview
Description
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of phenothiazine derivatives, which are known for their diverse pharmacological activities.
Mechanism Of Action
The mechanism of action of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide involves the inhibition of cellular respiration and the production of reactive oxygen species (ROS). This leads to the induction of apoptosis in cancer cells and the inhibition of bacterial and fungal growth.
Biochemical And Physiological Effects
Studies have shown that N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide can induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cellular respiration.
Advantages And Limitations For Lab Experiments
One advantage of using N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to have broad-spectrum antimicrobial activity. However, a limitation of using this compound is its potential toxicity, which may require further investigation.
Future Directions
There are several future directions for research on N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide. One area of interest is the development of novel derivatives with improved pharmacological properties. Additionally, further investigation into the mechanism of action of this compound may lead to the discovery of new targets for cancer therapy and antimicrobial agents. Finally, studies on the toxicity and pharmacokinetics of this compound may provide valuable information for its potential clinical use.
Synthesis Methods
The synthesis of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-pyridinecarboximidamide with 10H-phenothiazine-10-carbonyl chloride. This reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
Scientific Research Applications
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been investigated for its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] phenothiazine-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c20-18(13-6-5-11-21-12-13)22-25-19(24)23-14-7-1-3-9-16(14)26-17-10-4-2-8-15(17)23/h1-12H,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHMBUPDHWJZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(C4=CN=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/C4=CN=CC=C4)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[amino(pyridin-3-yl)methylidene]amino 10H-phenothiazine-10-carboxylate |
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